molecular formula C10H13N5O B2381523 1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine CAS No. 1856102-37-8

1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine

Cat. No.: B2381523
CAS No.: 1856102-37-8
M. Wt: 219.248
InChI Key: GADNWWRWQBDZNY-UHFFFAOYSA-N
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Description

1-Ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine involves multiple steps, typically starting with the preparation of the imidazole and pyrazole precursors. The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include mild to moderate temperatures, solvents like ethanol or dichloromethane, and catalysts such as palladium or nickel. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole and pyrazole rings can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. These interactions can affect processes like cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

1-Ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine can be compared to other heterocyclic compounds, such as:

The uniqueness of this compound lies in its combined imidazole and pyrazole rings, which provide a versatile platform for various chemical and biological interactions.

Properties

IUPAC Name

(5-amino-2-ethylpyrazol-3-yl)-(2-methylimidazol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-3-15-8(6-9(11)13-15)10(16)14-5-4-12-7(14)2/h4-6H,3H2,1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADNWWRWQBDZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)N2C=CN=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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